2-(Butane-1-sulfonyl)-1-phenylethan-1-one
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Overview
Description
2-(Butane-1-sulfonyl)-1-phenylethan-1-one is an organic compound that belongs to the class of sulfonyl compounds It is characterized by the presence of a butane-1-sulfonyl group attached to a phenylethanone structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butane-1-sulfonyl)-1-phenylethan-1-one typically involves the reaction of butane-1-sulfonyl chloride with phenylethanone under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Butane-1-sulfonyl)-1-phenylethan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonyl fluorides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The sulfonyl group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions
Major Products Formed
Oxidation: Sulfonic acids or sulfonyl fluorides.
Reduction: Sulfides or thiols.
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
2-(Butane-1-sulfonyl)-1-phenylethan-1-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound has been studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butane-1-sulfonyl)-1-phenylethan-1-one involves its interaction with specific molecular targets. The sulfonyl group is known to form covalent bonds with nucleophilic sites on proteins or enzymes, leading to the inhibition of their activity. This property is particularly useful in the development of enzyme inhibitors and other bioactive compounds .
Comparison with Similar Compounds
Similar Compounds
1-Butanesulfonyl chloride: Similar in structure but lacks the phenylethanone moiety.
Sulfonyl fluorides: Share the sulfonyl group but differ in the attached functional groups.
Sulfonohydrazides: Contain a sulfonyl group attached to a hydrazide moiety
Uniqueness
2-(Butane-1-sulfonyl)-1-phenylethan-1-one is unique due to the combination of the butane-1-sulfonyl group and the phenylethanone structure. This combination imparts specific chemical properties and reactivity that are not observed in other similar compounds.
Properties
IUPAC Name |
2-butylsulfonyl-1-phenylethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O3S/c1-2-3-9-16(14,15)10-12(13)11-7-5-4-6-8-11/h4-8H,2-3,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBTOQSASKQKGRK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCS(=O)(=O)CC(=O)C1=CC=CC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10550425 |
Source
|
Record name | 2-(Butane-1-sulfonyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
100257-46-3 |
Source
|
Record name | 2-(Butane-1-sulfonyl)-1-phenylethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10550425 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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